(Z)-2-Heptenoic acid

Overview

Description

(Z)-2-Heptenoic acid is a carboxylic acid that belongs to the family of unsaturated fatty acids. It is a colorless liquid with a pungent odor and is commonly used in the food and fragrance industry. (Z)-2-Heptenoic acid has also been found to have various scientific research applications due to its unique chemical properties. In

Scientific Research Applications

Insect Pheromone Research

- (Z)-2-Heptenoic acid derivatives have been identified as components in the volatiles from virgin females of certain beetle species, eliciting electrophysiological responses in males. This compound shows attractant activity and is suggested as a component of female sex pheromones in insect communication studies (Cork et al., 1991).

Radiopharmaceutical Research

- Derivatives of (Z)-2-Heptenoic acid have been utilized in the synthesis of high-affinity antagonists for thromboxane A2/prostaglandin H2 receptors. These compounds, through radioiodination, have potential applications in the development of new tools for the characterization of specific receptors (Mais et al., 1991).

Metal-Organic Frameworks (MOFs) for Detection Applications

- (Z)-2-Heptenoic acid and its derivatives are involved in the design and functionalization of MOFs, particularly in enhancing selectivity and sensitivity for detecting specific substances like trinitrophenol, indicating potential applications in environmental monitoring and hazardous substance detection (Xing et al., 2017).

Synthesis of Trisubstituted Olefins

- (Z)-2-Heptenoic acid derivatives are used in the stereospecific preparation of trisubstituted olefins, demonstrating its utility in organic synthesis and chemical manufacturing processes (Kobayashi et al., 1973).

Controlled-Release Insect Pheromone Formulations

- Zinc-layered hydroxide nanohybrids intercalated with hexenoic acid, a derivative of (Z)-2-Heptenoic acid, have been developed for controlled-release insect pheromone applications. These formulations demonstrate potential in environmentally safe pesticide materials for crop protection (Ahmad et al., 2015).

Fluorescent Chemosensors for Zinc Ion Detection

- Research has developed fluorescent chemosensors incorporating derivatives of (Z)-2-Heptenoic acid for selective and sensitive detection of zinc ions. These chemosensors are applicable in biological imaging and monitoring intracellular zinc concentrations (Saha et al., 2011).

properties

CAS RN |

1577-31-7 |

|---|---|

Product Name |

(Z)-2-Heptenoic acid |

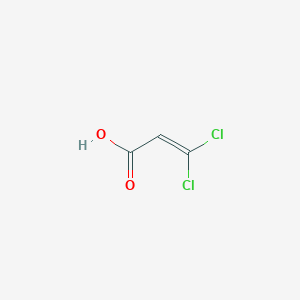

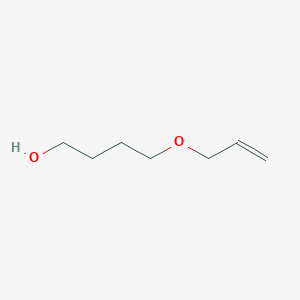

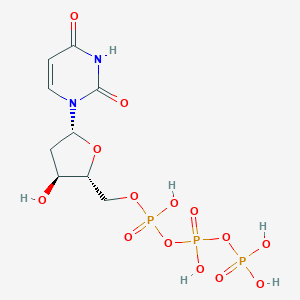

Molecular Formula |

C7H12O2 |

Molecular Weight |

128.17 g/mol |

IUPAC Name |

(Z)-hept-2-enoic acid |

InChI |

InChI=1S/C7H12O2/c1-2-3-4-5-6-7(8)9/h5-6H,2-4H2,1H3,(H,8,9)/b6-5- |

InChI Key |

YURNCBVQZBJDAJ-WAYWQWQTSA-N |

Isomeric SMILES |

CCCC/C=C\C(=O)O |

SMILES |

CCCCC=CC(=O)O |

Canonical SMILES |

CCCCC=CC(=O)O |

Other CAS RN |

1577-31-7 |

synonyms |

(Z)-2-Heptenoic acid |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzoic acid, 2-[bis[4-(dimethylamino)phenyl]methyl]-5-(dimethylamino)-](/img/structure/B73772.png)